molecular formula C10H16N6 B11762653 1,6-Di(4H-1,2,4-triazol-4-yl)hexane

1,6-Di(4H-1,2,4-triazol-4-yl)hexane

Cat. No.: B11762653
M. Wt: 220.27 g/mol
InChI Key: LDCYAUZGKPHRFF-UHFFFAOYSA-N
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Description

1,6-Di(4H-1,2,4-triazol-4-yl)hexane is a compound that features two 1,2,4-triazole rings attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di(4H-1,2,4-triazol-4-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Di(4H-1,2,4-triazol-4-yl)hexane can undergo various chemical reactions, including:

    Oxidation: The triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced, although this is less common.

    Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings.

Mechanism of Action

The mechanism of action of 1,6-Di(4H-1,2,4-triazol-4-yl)hexane involves its interaction with various molecular targets. In medicinal applications, the triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Di(4H-1,2,4-triazol-4-yl)hexane is unique due to its hexane backbone, which provides flexibility and allows for the formation of diverse coordination complexes. This flexibility can lead to unique properties in materials science and coordination chemistry applications.

Properties

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

IUPAC Name

4-[6-(1,2,4-triazol-4-yl)hexyl]-1,2,4-triazole

InChI

InChI=1S/C10H16N6/c1(3-5-15-7-11-12-8-15)2-4-6-16-9-13-14-10-16/h7-10H,1-6H2

InChI Key

LDCYAUZGKPHRFF-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1CCCCCCN2C=NN=C2

Origin of Product

United States

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